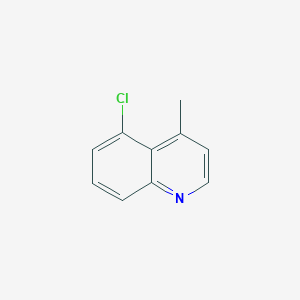

5-Chloro-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEPIPKKPRZABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 5 Chloro 4 Methylquinoline and Its Analogs

Influence of Chlorine Substitution Position on Biological Activity

The presence and position of a chlorine atom on the quinoline (B57606) ring are critical modulators of biological activity. researchgate.net The introduction of chlorine can significantly enhance the potency of a compound, a phenomenon attributed to its effects on lipophilicity, electronic properties, and metabolic stability. researchgate.neteurochlor.org

In the context of antimalarial 4-aminoquinolines, the 7-chloro group is considered optimal for activity, as exemplified by the highly effective drug Chloroquine (B1663885). pharmacy180.com Studies have shown that substituting the 7-chloro group with either electron-donating groups like -NH2 and -OCH3 or more electron-withdrawing groups like -NO2 results in a detrimental effect on antimalarial activity. nih.gov The electronegativity of the chlorine at the C-7 position appears to be a key factor for the drug's ability to inhibit β-hematin formation, a critical process for the malaria parasite. researchgate.net

The position of the chlorine atom is paramount. For instance, moving the chlorine from the 7-position to other positions on the quinoline ring can drastically reduce or abolish activity. rsc.org This highlights that while chlorination can be beneficial, its influence is highly position-specific and must be determined empirically for each class of compounds and target activity. eurochlor.org In some cases, the presence of a chloro-substituent has been shown to enhance the antileishmanial activity of quinoline derivatives. rsc.org

| Compound Class | Chlorine Position | General Impact on Biological Activity | Reference |

|---|---|---|---|

| 4-Aminoquinolines (Antimalarial) | C-7 | Optimal for high activity (e.g., Chloroquine). pharmacy180.com | pharmacy180.com |

| 4-Aminoquinolines (Antimalarial) | Other Positions | Generally leads to reduced or abolished activity. nih.gov | nih.gov |

| Quinoline-imidazole hybrids (Antimalarial) | C-2 | Presence of electron-withdrawing Cl at C-2 led to loss of activity. rsc.org | rsc.org |

| General Quinoline Derivatives | Various | Can increase lipophilicity and prevent metabolic hydroxylation, enhancing potency. researchgate.net | researchgate.net |

Impact of Methyl Group Substitution at Position 4 on Biological Activity

The substitution at the C-4 position of the quinoline nucleus is a cornerstone of the SAR for many biologically active analogs. In the well-studied 4-aminoquinolines, the amino group at this position is indispensable for antimalarial activity, as its lone pair of electrons is believed to be crucial for binding to heme. nih.gov

The introduction of a methyl group directly at the C-4 position, as in 5-Chloro-4-methylquinoline, forms a core scaffold from which many derivatives are built. When the C-4 position bears an amino group, further substitution on this nitrogen with a methyl group has been explored. This modification is expected to influence the delocalization of the nitrogen's lone pair and thereby modulate biological activity. nih.gov Studies on 4-methylaminoquinolines suggest that this substitution is well-tolerated for antiplasmodial activity and may lead to reduced toxicity. nih.gov

In other contexts, such as anticancer activity, the substitution pattern on the quinoline ring is also critical. For example, studies have shown that compounds with a methyl group substituted at C-5 of the quinoline ring exhibit more potent activity against cancer cells than their C-6 substituted counterparts. biointerfaceresearch.com While this finding relates to a different position, it underscores the sensitivity of biological activity to the placement of even small alkyl groups like methyl. For antimalarial 4-aminoquinolines, a methyl group at the C-3 position has been found to reduce activity, while an additional methyl group at C-8 abolishes it. pharmacy180.com

| Scaffold | Modification at C-4 | Observed Effect | Reference |

|---|---|---|---|

| 7-Chloroquinoline | 4-Amino group | Essential for antimalarial activity. nih.gov | nih.gov |

| 7-Chloro-4-aminoquinoline | N-methylation of 4-amino group | Tolerated for antiplasmodial activity, may reduce toxicity. nih.gov | nih.gov |

| 7-Chloro-4-aminoquinoline | Methyl group at C-3 (adjacent to C-4) | Reduces antimalarial activity. pharmacy180.com | pharmacy180.com |

Effects of Additional Substituents on the Quinoline Ring on Biological Activity

Beyond the specific chlorine and methyl groups, the introduction of other substituents onto the quinoline ring can profoundly alter the biological profile of the resulting analogs. The electronic nature (electron-donating or electron-withdrawing) and steric properties of these additional groups are key determinants of activity. rsc.org

SAR studies on various quinoline-based agents have revealed several important trends:

Electron-donating groups: In some quinoline-imidazole hybrids, the presence of an electron-donating methoxy (B1213986) (-OCH3) group at the C-2 position was shown to enhance antimalarial activity. rsc.org

Electron-withdrawing groups: The introduction of strongly electron-withdrawing groups can have varied effects. For instance, trifluoromethyl (-CF3) groups are often incorporated into bioactive molecules to enhance metabolic stability and cell permeability. nih.gov In one study, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were screened for their ability to inhibit ZIKV replication. nih.gov

Halogens: The careful incorporation of halogen atoms, particularly fluorine, on the benzene (B151609) portion of the quinoline ring has been shown to tremendously enhance anticonvulsant activity in certain series of compounds. rsc.org

Positional Isomerism: The location of the substituent is critical. For instance, in a series of quinolinyl chalcones, the presence of methoxy groups on the quinoline ring influenced antimalarial activity, while their absence (or the presence of a hydrogen) at position 8 resulted in minimal inhibition of β-hematin formation. nih.gov

| Position | Substituent | Effect on Biological Activity | Compound Series | Reference |

|---|---|---|---|---|

| C-2 | -OCH3 (electron-donating) | Enhanced antimalarial activity | Quinoline-imidazole hybrids | rsc.org |

| C-2, C-8 | -CF3 (electron-withdrawing) | Screened for antiviral (ZIKV) activity | Bis(trifluoromethyl)quinolines | nih.gov |

| Benzene ring | Fluorine | Enhanced anticonvulsant activity | Triazoloquinolines | rsc.org |

| C-8 | -H or -OCH3 | Minimal inhibition of β-hematin formation | Quinolinyl chalcones | nih.gov |

Role of Side Chain Modifications on Biological Activity and Specificity

For 4-aminoquinoline (B48711) derivatives, the side chain attached to the amino group at the C-4 position is a major determinant of biological activity, specificity, and the ability to overcome drug resistance. nih.govesr.ie The classic antimalarial Chloroquine features a diethylaminoalkyl side chain, and modifications to this chain have been a primary strategy for developing new analogs. nih.gov

Key aspects of side chain SAR include:

Chain Length: The number of carbon atoms in the linker between the two nitrogen atoms is crucial. For antimalarial activity, a chain of 2 to 5 carbons is often optimal. pharmacy180.com Studies on quinoline-sulfonamide hybrids showed that activity increased with the length of the carbon chain, with linkers containing four methylene (B1212753) groups being the most active in the series. mdpi.com

Terminal Amine Group: The basicity and steric bulk of the terminal amine group are critical for activity. esr.ie Replacing the terminal diethylamino group of Chloroquine with more metabolically stable heterocyclic rings (like piperidyl or pyrrolidino) or bulky groups (like tert-butyl) has led to a substantial increase in antimalarial activity against resistant strains. nih.gov

Incorporation of Other Moieties: Introducing additional chemical motifs into the side chain can enhance potency. For example, incorporating an intermolecular hydrogen-bonding motif, such as an α-aminocresol group, into the side chain of 4-aminoquinolines has yielded compounds with potent activity against drug-resistant P. falciparum. nih.gov The physicochemical properties of the entire molecule, including the side chain, strongly impact its activity. researchgate.net

These modifications primarily influence the drug's accumulation in the target site (e.g., the parasite's acidic food vacuole), its interaction with the molecular target (e.g., heme), and its susceptibility to efflux pumps that confer resistance. nih.govbenthamdirect.com

| Side Chain Modification | Example | Impact on Antimalarial Activity | Reference |

|---|---|---|---|

| Varying Linker Length | Increasing methylene units from 2 to 4 | Activity increased with chain length; 4 units were optimal in one series. mdpi.com | mdpi.com |

| Modifying Terminal Amine | Replacing diethylamino with piperidyl or tert-butyl groups | Substantial increase in activity against chloroquine-resistant strains. nih.gov | nih.gov |

| Adding H-bonding Motifs | Incorporation of α-aminocresol motif | Generated potent compounds against resistant P. falciparum. nih.gov | nih.gov |

| Hybridization | Conjugation with artemisinin (B1665778) or triazine derivatives | Can produce compounds with high antiplasmodial activity. esr.ie | esr.ie |

Computational Approaches to SAR Elucidation (e.g., Prediction of Activity Spectra for Substances (PASS))

Computational methods are increasingly used to rationalize and predict the SAR of quinoline derivatives, accelerating the drug discovery process. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the chemical features required for biological activity.

QSAR studies aim to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net For quinoline derivatives, QSAR models have been developed to predict their inhibitory activity against various targets, such as the P-glycoprotein (ABCB1) efflux pump, which is involved in cancer multidrug resistance. nih.gov These models use molecular descriptors (representing 2D and 3D structural features) and machine learning regression methods to establish a reliable correlation between a molecule's structure and its activity. nih.gov

Molecular docking is another powerful computational tool used to study the binding interactions between a ligand (like a quinoline derivative) and its target protein at the atomic level. This method helps to visualize how a molecule fits into the active site of a protein and identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its biological effect. nih.gov Such studies can explain the observed SAR and guide the design of new analogs with improved binding affinity and, consequently, higher potency. nih.gov

While the specific "Prediction of Activity Spectra for Substances" (PASS) algorithm is one of many such tools, the general principle of using computational analysis to predict a compound's likely biological effects based on its structure is a fundamental component of modern SAR elucidation for quinoline-based compounds.

Spectroscopic Characterization and Computational Chemistry of 5 Chloro 4 Methylquinoline

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, each method provides a unique piece of the structural puzzle, which, when combined, allows for unambiguous confirmation of the molecular identity of 5-Chloro-4-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl group and the aromatic protons. The methyl protons (at C4) would appear as a sharp singlet, typically in the range of 2.5-2.8 ppm, shifted downfield due to the anisotropic effect of the aromatic quinoline (B57606) ring. The five aromatic protons will appear in the characteristic aromatic region (approximately 7.0-9.0 ppm). The proton at C2, adjacent to the nitrogen, is expected to be the most deshielded, appearing furthest downfield. The protons on the carbocyclic ring (H6, H7, H8) and the proton at C3 would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The methyl carbon (C4-CH₃) would appear as a high-field signal, typically around 18-25 ppm. The nine carbons of the quinoline ring would appear in the aromatic region (~120-150 ppm). The carbon atom bearing the chlorine (C5) will be influenced by the halogen's inductive effect. Carbons adjacent to the nitrogen atom (C2 and C8a) are significantly deshielded and appear at lower field. Theoretical calculations and comparisons with related quinoline derivatives are often used to assign each specific resonance. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on substituent effects and data from analogous compounds. Experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| 2 | 8.7 - 8.9 (d) | 150 - 152 |

| 3 | 7.3 - 7.5 (d) | 121 - 123 |

| 4 | - | 145 - 147 |

| 4-CH₃ | 2.6 - 2.8 (s) | 18 - 22 |

| 4a | - | 128 - 130 |

| 5 | - | 130 - 133 |

| 6 | 7.8 - 8.0 (d) | 127 - 129 |

| 7 | 7.6 - 7.8 (t) | 125 - 127 |

| 8 | 8.1 - 8.3 (d) | 129 - 131 |

| 8a | - | 148 - 150 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H Stretching: Sharp bands typically appear above 3000 cm⁻¹, usually in the 3050-3150 cm⁻¹ region.

Aliphatic C-H Stretching: Vibrations from the methyl group protons are expected in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: Strong absorptions from the stretching vibrations of the aromatic quinoline ring system occur in the 1450-1650 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic hydrogens and the methyl group appear in the 1000-1450 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bands can sometimes give clues about the substitution pattern on the aromatic rings.

C-Cl Stretching: A moderate to strong band corresponding to the carbon-chlorine stretch is expected in the fingerprint region, typically between 700 and 850 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C/C=N Stretch | 1450 - 1650 | Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | 650 - 900 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, leading to π→π* and n→π* electronic transitions. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands.

The π→π* transitions, which are typically of high intensity, are expected to appear at shorter wavelengths (e.g., ~230-280 nm). The n→π* transition, involving the non-bonding electrons on the nitrogen atom, is of lower intensity and appears at longer wavelengths, often above 300 nm. The positions and intensities of these bands are influenced by the substituents; both the chloro and methyl groups can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted quinoline.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For this compound (C₁₀H₈ClN), the molecular ion peak (M⁺) would be a key feature. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic isotopic cluster for the molecular ion. The M⁺ peak corresponding to the ³⁵Cl isotope will appear at an m/z of approximately 177, while a smaller peak (the M+2 peak), about one-third the intensity, will appear at m/z 179. miamioh.edu

Common fragmentation pathways for this molecule would likely involve the loss of stable neutral molecules or radicals. libretexts.orgcdnsciencepub.comchemguide.co.uk

Loss of a chlorine atom: A peak at m/z 142 ([M-Cl]⁺) resulting from the cleavage of the C-Cl bond.

Loss of a methyl radical: A peak at m/z 162 ([M-CH₃]⁺).

Loss of hydrogen cyanide (HCN): A peak at m/z 150 ([M-HCN]⁺), a characteristic fragmentation for nitrogen-containing heterocyclic compounds.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 177/179 | [C₁₀H₈ClN]⁺ (M⁺) | Molecular ion peak with characteristic 3:1 isotope pattern due to ³⁵Cl/³⁷Cl. |

| 162 | [M-CH₃]⁺ | Loss of the methyl radical. |

| 150 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyridine (B92270) ring. |

| 142 | [M-Cl]⁺ | Loss of the chlorine radical. |

X-ray Crystallography for Precise Molecular Structure Determination

While spectroscopic methods determine connectivity, X-ray crystallography provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state, provided a suitable single crystal can be grown.

An X-ray diffraction analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.com It would confirm the planarity of the quinoline ring system and reveal the exact spatial arrangement of the chloro and methyl substituents. Furthermore, the analysis would provide detailed information about the crystal packing, identifying intermolecular interactions such as π–π stacking or halogen bonding that govern the solid-state architecture. As of now, the crystal structure of this compound does not appear to be publicly available in crystallographic databases. However, studies on closely related structures, such as 4-Chloro-2,5-dimethylquinoline, have confirmed the planarity of the quinoline core and detailed the intermolecular stacking interactions in the crystal lattice. researchgate.net

Quantum Chemical Computations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical computations are powerful theoretical tools used to predict and interpret the properties of molecules, complementing experimental data.

Density Functional Theory (DFT): DFT is widely used to predict the ground-state properties of molecules. nih.govdntb.gov.ua For this compound, DFT calculations can:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure by finding the lowest energy conformation, providing theoretical bond lengths and angles that can be compared with X-ray data if available.

Predict Vibrational Frequencies: Calculate the theoretical IR and Raman spectra. These predicted frequencies, when properly scaled, show excellent correlation with experimental FTIR data and aid in the assignment of specific vibrational modes.

Calculate NMR Chemical Shifts: Predict ¹H and ¹³C NMR chemical shifts, which are invaluable for assigning experimental spectra. researchgate.net

Analyze Electronic Properties: Determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Time-Dependent DFT (TD-DFT): TD-DFT is an extension of DFT used to study excited-state properties. nih.gov It is particularly useful for:

Predicting UV-Vis Spectra: TD-DFT can calculate the electronic transition energies and oscillator strengths, allowing for the simulation of the UV-Vis absorption spectrum. This helps in assigning the observed absorption bands to specific electronic transitions, such as HOMO→LUMO transitions, providing a deeper understanding of the molecule's electronic structure. nih.gov

The synergy between these computational methods and experimental spectroscopy provides a comprehensive understanding of the structural and electronic characteristics of this compound. imist.ma

Molecular Geometry Optimization and Electronic Structure Analysis

Computational studies, primarily employing Density Functional Theory (DFT) methods such as B3LYP with a 6-311++G(d,p) basis set, have been instrumental in determining the optimized molecular geometry and electronic properties of quinoline derivatives. dergipark.org.trijesit.com For this compound, these calculations reveal a planar quinoline ring system, with the chloro and methyl substituents influencing the electronic distribution and reactivity of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity and lower stability. nih.govnih.gov For quinoline derivatives, the HOMO is typically localized over the quinoline ring, while the LUMO is distributed over the entire molecule. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the this compound structure modulates the energies of these frontier orbitals, thereby influencing its reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. In the MEP map of a typical quinoline derivative, the regions around the nitrogen atom exhibit the most negative potential (red color), indicating a propensity for electrophilic attack. Conversely, the regions around the hydrogen atoms of the aromatic rings show a positive potential (blue color), suggesting susceptibility to nucleophilic attack. The chloro and methyl substituents on this compound would further influence the charge distribution on the MEP surface. nih.gov

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

Vibrational Spectra Simulation and Interpretation

Theoretical vibrational spectra (FT-IR and Raman) of quinoline derivatives can be simulated using DFT calculations. These simulations provide a detailed understanding of the vibrational modes of the molecule and aid in the assignment of experimentally observed spectral bands. nih.govresearchgate.net For this compound, the calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method.

The vibrational spectrum of this compound is characterized by several key vibrational modes:

C-H stretching vibrations: These typically appear in the 3100-3000 cm⁻¹ region. ijesit.com

C=C and C=N stretching vibrations: These are characteristic of the quinoline ring and are observed in the 1600-1400 cm⁻¹ range.

C-Cl stretching vibration: The C-Cl stretching mode for chloroquinolines is generally found in the 760-505 cm⁻¹ region. dergipark.org.tr

CH₃ group vibrations: The methyl group gives rise to characteristic symmetric and asymmetric stretching and bending vibrations.

Potential Energy Distribution (PED) analysis is often employed to provide a quantitative assignment of the vibrational modes. dergipark.org.tr

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | 3080 |

| C=C Stretch (Ring) | 1590 |

| C=N Stretch (Ring) | 1510 |

| C-Cl Stretch | 680 |

Studies on Hyperpolarizability and Nonlinear Optical Properties

Molecules with large hyperpolarizability are of interest for applications in nonlinear optics (NLO). mdpi.com Computational methods can be used to predict the first-order hyperpolarizability (β) of molecules. For quinoline derivatives, the presence of electron-donating and electron-withdrawing groups can enhance the NLO response. In this compound, the interplay between the electron-donating methyl group and the electron-withdrawing chloro group, coupled with the π-conjugated system of the quinoline ring, can lead to a significant NLO response. nih.govmdpi.com The calculated hyperpolarizability values provide a theoretical basis for the potential of these compounds as NLO materials.

Analysis of Local Reactivity Descriptors

Local reactivity descriptors, derived from conceptual DFT, are used to identify the most reactive sites within a molecule. These descriptors include the Fukui function and local softness. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the Fukui functions, the sites for electrophilic, nucleophilic, and radical attack can be predicted. For this compound, these analyses would likely confirm the nitrogen atom as a primary site for electrophilic attack and specific carbon atoms on the ring as sites for nucleophilic attack, influenced by the positions of the chloro and methyl substituents.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. youtube.com These studies are crucial in drug discovery and for understanding the interactions between small molecules and biological macromolecules.

Analysis of Ligand-Protein Interactions

Molecular docking studies of quinoline derivatives with various protein targets have revealed common interaction patterns. These include:

Hydrogen bonding: The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor.

π-π stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the protein's active site.

Hydrophobic interactions: The nonpolar regions of the quinoline ring and the methyl group can form hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen bonding: The chlorine atom can participate in halogen bonding, a noncovalent interaction with a nucleophilic site on the protein.

In the context of this compound, docking simulations would aim to identify the specific amino acid residues involved in these interactions within a given protein target.

Prediction of Binding Affinities and Conformational Preferences

Molecular docking simulations also provide a prediction of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). researchgate.netnih.gov A lower binding energy generally indicates a more stable protein-ligand complex. The simulations also predict the most favorable conformation of the ligand within the binding site. For this compound, these predictions would be crucial for assessing its potential as an inhibitor or modulator of a specific protein's function. The docking results can guide further experimental studies and the design of more potent analogs.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | TYR123, PHE234, LEU45, VAL67 |

| Interaction Types | π-π stacking, Hydrophobic |

Advanced Derivatization and Functionalization Strategies of 5 Chloro 4 Methylquinoline

Design and Synthesis of Novel Quinoline-Based Fused Heterocyclic Systems

The fusion of additional heterocyclic rings onto the quinoline (B57606) framework is a primary strategy for creating novel, rigid, and polycyclic systems. These fused structures often lead to compounds with unique properties. Key examples include the synthesis of pyrazolo[3,4-b]quinolines, thiadiazoles, and selenadiazoles.

Pyrazolo[3,4-b]quinolines: The synthesis of pyrazolo[3,4-b]quinolines often involves the reaction of a hydrazine (B178648) derivative with a suitably functionalized quinoline. One established method utilizes 2-chloro-3-formylquinolines as precursors, which react with hydrazines to form the fused pyrazole (B372694) ring. nih.gov A notable synthetic route involves reacting 2-hydrazino-4-methyl quinoline with various 2-chloro-4,6-diphenylnicotinonitrile (B2768955) analogues. This reaction proceeds via reflux in ethanol (B145695), yielding a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives. nih.gov This approach allows for the introduction of diverse aryl groups into the final structure, depending on the substitution pattern of the starting nicotinonitrile.

Table 1: Synthesis of Substituted 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

| Compound ID | Aryl Substituents | Yield (%) |

|---|---|---|

| 5h | 4-p-tolyl, 6-(thiophen-2-yl) | 70 |

Data sourced from research on quinoline-pyrazolopyridine hybrids. nih.gov

Thiadiazoles and Selenadiazoles: The incorporation of thiadiazole and selenadiazole rings results in quinoline-based fused systems containing sulfur or selenium.

For thiadiazole derivatives, a common strategy involves the acid-catalyzed reaction between a quinoline aldehyde and a substituted thiourea (B124793). niscpr.res.in For instance, 6-substituted-2-chloro-3-formyl quinolines can be refluxed with 1-(5-substituted phenyl-1,3,4-thiadiazole-2-yl) thioureas in the presence of glacial acetic acid to yield the target hybrid molecules. niscpr.res.in

The synthesis of selenadiazole -fused quinolines can be accomplished through methods like the Gould-Jacobs reaction. researchgate.net This reaction, when applied to 5-amino-2,1,3-benzoselenadiazole, yields angularly annulated 8-substituted 9-oxo-6,9-dihydro- nih.govniscpr.res.inresearchgate.netselenadiazolo[3,4-f]quinoline derivatives. researchgate.netresearchgate.net This specific reaction pathway favors the formation of the angular product over a linear one. researchgate.net

Side Chain Elaboration and Diversification

Modifying the quinoline core through the addition and elaboration of side chains is a versatile strategy for creating structural diversity. This can involve introducing complex functionalities like alkyl piperazine (B1678402) groups, various alkyl chains, and different aryl substituents.

Introduction of Alkyl Piperazine: The piperazine moiety is frequently introduced onto the quinoline scaffold, often via nucleophilic substitution of a halogenated quinoline. nih.govresearchgate.net For example, a chloro-substituted quinoline can be reacted with an N-alkyl piperazine, such as N-methylpiperazine, to form a quinoline-piperazine conjugate. researchgate.net This initial product can then undergo further functionalization. In one comprehensive approach, quinoline-piperazine intermediates were reacted with a variety of sulfonyl chlorides and acid chlorides in the presence of a base like Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) to yield a library of sulfonamide and amide derivatives, respectively. nih.gov

Table 2: Functionalization of Quinoline-Piperazine Intermediates

| Reactant Type | Base Used | Resulting Moiety |

|---|---|---|

| Sulfonyl Chlorides | DIPEA | Sulfonamide |

Data derived from the synthesis of novel quinoline-piperazine hybrids. nih.gov

Complex Alkyl Chains and Aryl Substituents: The functionalization of quinolines can also be achieved through C-H activation, which allows for the direct attachment of alkyl or aryl groups without pre-functionalization. mdpi.com For instance, rhodium-catalyzed C2 alkylation of quinoline N-oxide with alkenes like tert-butyl acrylate (B77674) has been demonstrated to be highly efficient. mdpi.com Similarly, palladium-catalyzed direct alkylation of quinoline N-oxide with ethers can be used to introduce N-alkylated side chains. mdpi.com

Aryl substituents are often incorporated as part of the reactants in cyclization reactions, as seen in the synthesis of pyrazolo[3,4-b]quinolines where various substituted aryl rings can be introduced. nih.gov

Heteroatom Incorporation into Quinoline Derivatives

The introduction of heteroatoms such as sulfur and selenium into the quinoline structure is a key strategy for creating derivatives with distinct chemical characteristics. This is often achieved through the synthesis of fused heterocyclic systems as previously discussed, but can also involve direct incorporation.

Sulfur Incorporation: The synthesis of quinoline-thiadiazole derivatives is a prime example of sulfur incorporation. The process typically begins with the formation of a 2-amino-5-substituted aryl-1,3,4-thiadiazole, which is then converted into a thiourea derivative. niscpr.res.in This sulfur-containing intermediate is subsequently reacted with a chloro-formyl quinoline to produce the final compound, firmly integrating the sulfur-containing thiadiazole ring with the quinoline core. niscpr.res.in

Selenium Incorporation: Selenium is incorporated into the quinoline framework primarily through the synthesis of selenadiazolo-quinolone derivatives. The Gould-Jacobs reaction starting with 5-amino-2,1,3-benzoselenadiazole is a key synthetic pathway. researchgate.net This method builds the quinolone ring onto the existing selenium-containing benzoselenadiazole, resulting in a fused heterocyclic system. Subsequent chemical modifications, such as chlorination of the pyridone ring followed by reductive deselenation, can yield novel 4-chloro-o-diaminoquinolines, demonstrating how the initial selenium incorporation enables further synthetic transformations. researchgate.net

Emerging Research Directions and Research Applications

5-Chloro-4-methylquinoline as a Precursor or Lead Compound in Novel Chemical Entity Discovery

The inherent structural features of this compound make it a valuable precursor and lead compound in the discovery of new chemical entities with potential therapeutic applications. The term "lead compound" in drug discovery refers to a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. As a precursor, it provides a foundational molecular framework that can be systematically modified to generate a library of derivatives for biological screening.

The presence of the chloro substituent at the 5-position and the methyl group at the 4-position influences the electronic properties and steric profile of the quinoline (B57606) ring system. This, in turn, can affect the binding affinity and selectivity of its derivatives towards biological targets. Research has shown that chloro-substituted quinolines can exhibit enhanced biological activity. nih.gov

The synthetic versatility of the quinoline nucleus allows for a wide range of chemical modifications. nih.gov For instance, the chloro group can be subjected to nucleophilic substitution reactions, enabling the introduction of various functional groups. This adaptability is crucial in the iterative process of lead optimization, where chemists fine-tune the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.

Studies on analogous 4-chloroquinoline (B167314) derivatives have demonstrated their potential as precursors for anticancer agents. For example, a series of 4-aminoquinoline (B48711) derivatives, synthesized from 4-chloro-7-substituted-quinolines, were found to exhibit cytotoxic effects on human breast tumor cell lines. nih.gov This highlights the potential of using chloro-substituted quinolines like this compound as a starting point for the development of new chemotherapeutic agents. The general synthetic approach often involves the reaction of the chloroquinoline with various amines to generate a diverse set of compounds for further evaluation. nih.gov

The following table summarizes the key attributes of this compound as a precursor in drug discovery:

| Attribute | Significance in Drug Discovery |

| Quinoline Scaffold | A privileged structure in medicinal chemistry, known to interact with various biological targets. |

| Chloro Substituent | Offers a site for synthetic modification and can enhance biological activity through halogen bonding and altered electronic properties. nih.gov |

| Methyl Group | Influences steric interactions and can modulate binding affinity and selectivity. |

| Synthetic Accessibility | Can be used as a starting material for the synthesis of a diverse library of derivatives for high-throughput screening. |

Exploration of Derivatives for Targeted Biological Mechanisms and Pathways

Building upon its role as a precursor, research is actively exploring the derivatives of this compound for their potential to interact with specific biological mechanisms and pathways implicated in various diseases. The strategic modification of the this compound core allows for the generation of compounds designed to target enzymes, receptors, and signaling pathways with high specificity.

The quinoline ring system is a common feature in many biologically active compounds, and its derivatives have been investigated for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects. The introduction of different substituents allows for the fine-tuning of these activities and the potential to target specific molecular pathways.

A notable example of a related compound is Cloxyquin (5-chloro-8-hydroxyquinoline), which has demonstrated a range of biological activities. nih.gov It has been reported to have antibacterial, antifungal, and antiprotozoal properties. nih.gov Furthermore, Cloxyquin has shown cardioprotective activity and the ability to activate potassium channels, suggesting its potential as a therapeutic agent for conditions like migraine. nih.gov The bioactivity of Cloxyquin underscores the potential of the 5-chloroquinoline (B16772) scaffold in modulating biological functions.

The development of hybrid molecules, where the 5-chloroquinoline moiety is combined with other pharmacophores, is a promising strategy. For instance, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) was synthesized and evaluated for its antibacterial activity. nih.gov This approach aims to create multifunctional molecules with enhanced or novel therapeutic properties.

The table below outlines potential biological targets for derivatives of this compound based on the known activities of related quinoline compounds.

| Potential Biological Target | Therapeutic Area | Rationale |

| Kinases | Oncology | Quinoline derivatives have been developed as kinase inhibitors for cancer therapy. |

| Topoisomerases | Oncology, Infectious Diseases | The quinoline scaffold is found in compounds that inhibit DNA topoisomerases. |

| G-protein-coupled receptors (GPCRs) | Various | The versatility of the quinoline structure allows for the design of ligands for a wide range of GPCRs. |

| Ion Channels | Neurology, Cardiology | As seen with Cloxyquin, quinoline derivatives can modulate the activity of ion channels. nih.gov |

| Microbial Enzymes | Infectious Diseases | The antibacterial and antifungal properties of quinoline derivatives suggest they can target essential microbial enzymes. |

Applications in Organic Synthesis as Key Intermediates and Building Blocks

Beyond its direct applications in medicinal chemistry, this compound serves as a crucial intermediate and building block in organic synthesis. Its chemical reactivity allows for its incorporation into more complex molecular architectures, making it a valuable tool for synthetic chemists.

The chloro group at the 5-position is a key functional handle that can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted quinoline derivatives that would be difficult to synthesize directly.

The quinoline ring itself can participate in various chemical transformations. For instance, the nitrogen atom can be quaternized, and the aromatic rings can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The combination of the reactive chloro group and the versatile quinoline core makes this compound a multifaceted building block.

The synthesis of complex heterocyclic systems often relies on the use of pre-functionalized building blocks. This compound can be employed in the construction of polycyclic and macrocyclic compounds with potential applications in materials science and supramolecular chemistry.

The following table summarizes some of the key synthetic transformations involving chloroquinolines, which are applicable to this compound:

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Palladium catalyst, base, boronic acid | Aryl- or heteroaryl-substituted quinolines |

| Buchwald-Hartwig Amination | Palladium catalyst, base, amine | Amino-substituted quinolines |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide, thiol) | Ether- or thioether-substituted quinolines |

| Sonogashira Coupling | Palladium and copper catalysts, alkyne | Alkynyl-substituted quinolines |

Potential Research in Material Science Applications (e.g., organic semiconductors, light-emitting diodes, coatings)

The unique electronic and photophysical properties of the quinoline ring system have led to growing interest in its application in materials science. While specific research on this compound in this area is still emerging, the broader class of quinoline derivatives has shown significant promise in the development of advanced materials.

Quinoline-based compounds are being explored for their potential use in organic light-emitting diodes (OLEDs). Their aromatic structure provides good charge-transporting capabilities, and by modifying the substituents on the quinoline ring, it is possible to tune their emission color and efficiency. The introduction of a chloro and a methyl group, as in this compound, can influence the electronic energy levels and photophysical properties of the resulting materials.

The development of organic semiconductors is another area where quinoline derivatives could find application. The planar structure and extended π-system of the quinoline ring are conducive to intermolecular π-π stacking, which is important for efficient charge transport in organic electronic devices. The functionalization of the quinoline core allows for the control of molecular packing and the optimization of semiconductor performance.

Furthermore, quinoline-containing polymers may exhibit interesting thermal, mechanical, and optical properties. These polymers could be utilized in a variety of applications, including specialty coatings, high-performance plastics, and as components in electronic devices. The reactivity of this compound makes it a potential monomer or building block for the synthesis of such functional polymers.

The table below highlights potential material science applications for derivatives of this compound.

| Application Area | Desired Properties | Potential Role of this compound Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | High charge mobility, tunable emission, thermal stability | As host materials, emitters, or charge-transporting layers. |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, good charge separation and transport | As electron-acceptor or electron-donor materials. |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good on/off ratio | As the active semiconductor layer. |

| Functional Coatings | Corrosion resistance, UV protection, specific optical properties | As additives or as the primary component of the coating formulation. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.